4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid
4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid
AM-580 is a potent RARalpha agonist. AM580 has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. AM580 inhibited the wnt pathway, measured by loss of nuclear beta-catenin, suggesting partial oncogene dependence of therapy. Am580 treatment increased RARbeta and lowered the level of RARgamma, an isotype whose expression we linked with tumor proliferation. Specific activation of a single retinoic acid receptor-alpha (RARalpha), without direct and concurrent activation of RARbeta and gamma, will inhibit mammary tumor oncogenesis in murine models relevant to human cancer.
Brand Name:
Vulcanchem
CAS No.:
102121-60-8
VCID:
VC0518276
InChI:
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
SMILES:
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
Molecular Formula:
C22H25NO3
Molecular Weight:
351.4 g/mol
4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid
CAS No.: 102121-60-8
Inhibitors
VCID: VC0518276
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 102121-60-8 |
---|---|
Product Name | 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid |
Molecular Formula | C22H25NO3 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
Standard InChI | InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) |
Standard InChIKey | SZWKGOZKRMMLAJ-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C |
Appearance | Solid powder |
Description | AM-580 is a potent RARalpha agonist. AM580 has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. AM580 inhibited the wnt pathway, measured by loss of nuclear beta-catenin, suggesting partial oncogene dependence of therapy. Am580 treatment increased RARbeta and lowered the level of RARgamma, an isotype whose expression we linked with tumor proliferation. Specific activation of a single retinoic acid receptor-alpha (RARalpha), without direct and concurrent activation of RARbeta and gamma, will inhibit mammary tumor oncogenesis in murine models relevant to human cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Am 580 AM-580 Am580 CD-336 Ro 40-6055 Ro-40-6055 |
Reference | 1: Bosch A, Bertran SP, Lu Y, Garcia A, Jones AM, Dawson MI, Farias EF. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis. Breast Cancer Res. 2012 Aug 24;14(4):R121. doi: 10.1186/bcr3247. PubMed PMID: 22920668; PubMed Central PMCID: PMC3680916. 2: Lu Y, Bertran S, Samuels TA, Mira-y-Lopez R, Farias EF. Mechanism of inhibition of MMTV-neu and MMTV-wnt1 induced mammary oncogenesis by RARalpha agonist AM580. Oncogene. 2010 Jun 24;29(25):3665-76. doi: 10.1038/onc.2010.119. Epub 2010 May 10. PubMed PMID: 20453882; PubMed Central PMCID: PMC2891995. 3: Tacke R, Müller V, Büttner MW, Lippert WP, Bertermann R, Daiss JO, Khanwalkar H, Furst A, Gaudon C, Gronemeyer H. Synthesis and pharmacological characterization of Disila-AM80 (Disila-tamibarotene) and Disila-AM580, silicon analogues of the RARalpha-selective retinoid agonists AM80 (Tamibarotene) and AM580. ChemMedChem. 2009 Nov;4(11):1797-802. doi: 10.1002/cmdc.200900257. PubMed PMID: 19790202. 4: Gianní M, Li Calzi M, Terao M, Guiso G, Caccia S, Barbui T, Rambaldi A, Garattini E. AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells. Blood. 1996 Feb 15;87(4):1520-31. PubMed PMID: 8608243. 5: Dimitrova B, Caccia S, Garattini E, Guiso G. Determination of the retinobenzoic acid derivative Am580 in rat plasma by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995 May 19;667(2):301-6. PubMed PMID: 7663703. 6: Tamura K, Kagechika H, Hashimoto Y, Shudo K, Ohsugi K, Ide H. Synthetic retinoids, retinobenzoic acids, Am80, Am580 and Ch55 regulate morphogenesis in chick limb bud. Cell Differ Dev. 1990 Oct;32(1):17-26. PubMed PMID: 2090329. |
PubChem Compound | 2126 |
Last Modified | Nov 11 2021 |
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